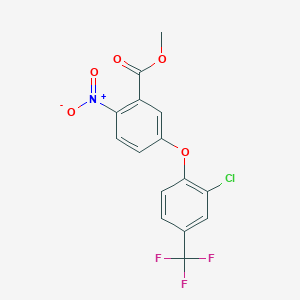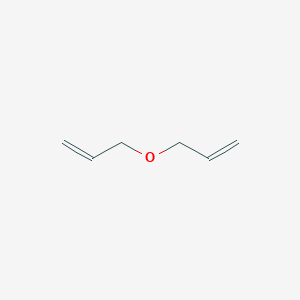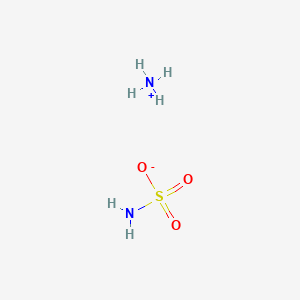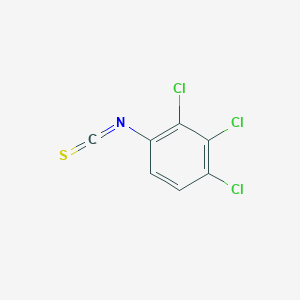
2,3,4-Trichlorophenyl isothiocyanate
説明
2,3,4-Trichlorophenyl isothiocyanate: is an organic compound with the molecular formula C7H2Cl3NS and a molecular weight of 238.521 g/mol . It is characterized by the presence of three chlorine atoms attached to a phenyl ring and an isothiocyanate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
生化学分析
Cellular Effects
Isothiocyanates are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Isothiocyanates can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trichloroaniline with thiophosgene (CSCl2) under controlled conditions . The reaction typically proceeds as follows:
C6H2Cl3NH2+CSCl2→C6H2Cl3NCS+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure efficient production.
化学反応の分析
Types of Reactions: 2,3,4-Trichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Organic solvents like dichloromethane, chloroform, and toluene are often used to facilitate these reactions.
Major Products Formed:
科学的研究の応用
Chemistry: 2,3,4-Trichlorophenyl isothiocyanate is used as a building block in the synthesis of various organic compounds. Its reactivity with nucleophiles makes it a valuable intermediate in the preparation of thiourea derivatives and other heterocyclic compounds .
Biology: In biological research, isothiocyanates, including this compound, are studied for their potential antimicrobial and anticancer properties. They have been shown to exhibit activity against a range of pathogens and cancer cell lines .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs with antimicrobial and anticancer properties. Its ability to modify proteins and enzymes makes it a candidate for targeted drug design .
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .
作用機序
The mechanism of action of 2,3,4-Trichlorophenyl isothiocyanate involves its ability to react with nucleophilic sites on proteins and enzymes. This reactivity allows it to modify the function of these biomolecules, leading to antimicrobial and anticancer effects . The compound can form covalent bonds with amino acid residues, disrupting the normal function of proteins and enzymes involved in critical cellular processes.
類似化合物との比較
- 2,4,5-Trichlorophenyl isothiocyanate
- 2,4,6-Trichlorophenyl isothiocyanate
- Phenyl isothiocyanate
Comparison: 2,3,4-Trichlorophenyl isothiocyanate is unique due to the specific positioning of its chlorine atoms on the phenyl ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to other isothiocyanates, such as 2,4,5-Trichlorophenyl isothiocyanate and 2,4,6-Trichlorophenyl isothiocyanate, the 2,3,4-isomer may exhibit different reactivity patterns and biological activities .
特性
IUPAC Name |
1,2,3-trichloro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAGIDXAYVLNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155441 | |
| Record name | 2,3,4-Trichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127142-69-2 | |
| Record name | 2,3,4-Trichlorophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 127142-69-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


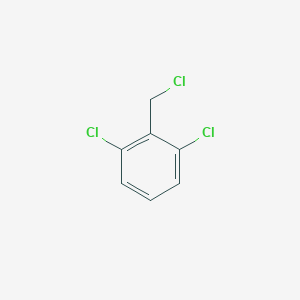
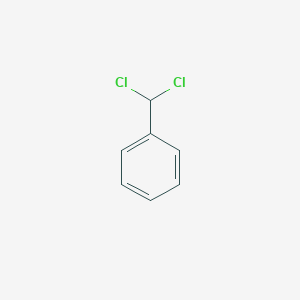
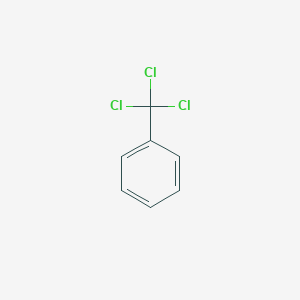
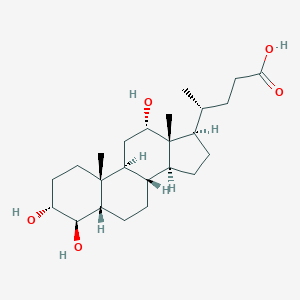
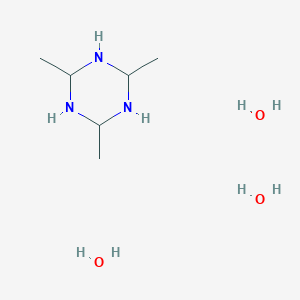
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)

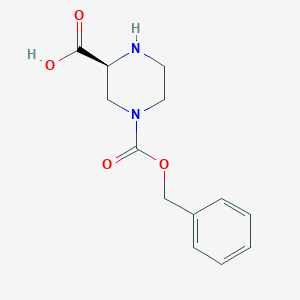

![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
